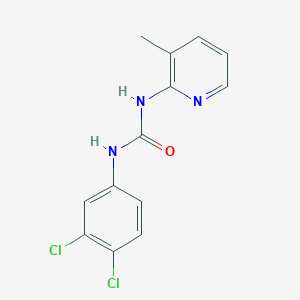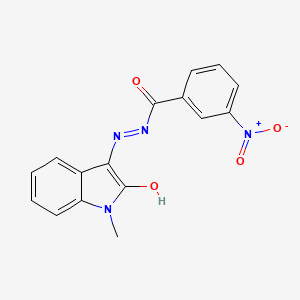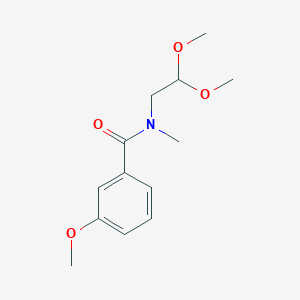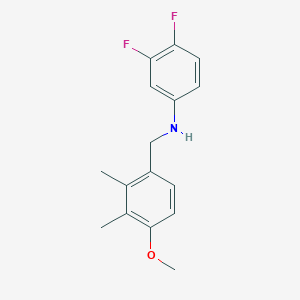
N-(3,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. The chemical structure of Diuron is similar to that of other urea herbicides, which makes it a potent weed killer.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties. Its effectiveness in controlling weeds has been demonstrated in various agricultural settings. In addition, Diuron has been investigated for its potential use in other areas, such as in the treatment of wastewater and as an antifouling agent in marine environments.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which results in the production of reactive oxygen species that damage the photosynthetic apparatus. This leads to a reduction in the energy available for plant growth and eventually causes the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a variety of biochemical and physiological effects on plants. For example, it can cause changes in the expression of genes involved in photosynthesis, stress responses, and cell wall biosynthesis. In addition, Diuron can affect the activity of enzymes involved in carbohydrate metabolism and oxidative stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diuron in lab experiments is its potency as a herbicide. This allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, the use of Diuron in lab experiments is limited by its potential toxicity to non-target organisms. Careful consideration must be given to the concentration and duration of exposure to minimize any potential adverse effects.
Direcciones Futuras
There are several areas of research that could be explored in the future with regards to Diuron. One potential direction is to investigate the mechanisms underlying the development of resistance to Diuron in weeds. Another area of interest is the potential use of Diuron in combination with other herbicides to improve weed control efficacy. Additionally, there is a need to investigate the potential ecological impacts of Diuron use in agricultural settings and to develop alternative weed control strategies that are more environmentally sustainable.
Conclusion:
In conclusion, Diuron is a potent herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to a reduction in energy available for growth and eventual plant death. Diuron has a variety of biochemical and physiological effects on plants and has been investigated for its potential use in other areas. While the use of Diuron in lab experiments is limited by its potential toxicity to non-target organisms, there are several areas of research that could be explored in the future to improve weed control efficacy and minimize ecological impacts.
Métodos De Síntesis
The synthesis of Diuron involves the reaction of 3,4-dichloroaniline with 3-methyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with dimethylamine to form Diuron. The overall synthesis of Diuron is shown below:
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLOKFADULHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)


![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)



